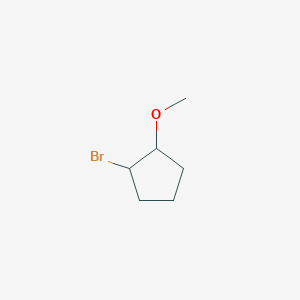![molecular formula C15H18N2O2 B1268366 4-[3-(4-Aminophénoxy)propoxy]aniline CAS No. 52980-20-8](/img/structure/B1268366.png)
4-[3-(4-Aminophénoxy)propoxy]aniline
Vue d'ensemble
Description
4-[3-(4-Aminophenoxy)propoxy]aniline, also known as 4-APA, is a synthetic aniline derivative that has been used in various scientific research applications. It is a versatile compound, with a wide range of potential applications in the laboratory due to its unique chemical structure. 4-APA is a small aromatic amine, containing a benzene moiety connected to an amino group. Due to its ability to undergo several different chemical reactions, it can be used as a starting material for the synthesis of a variety of compounds. It is also known for its ability to act as a catalyst for certain reactions.
Applications De Recherche Scientifique
Applications pharmaceutiques
4-[3-(4-Aminophénoxy)propoxy]aniline : présente des applications potentielles dans l'industrie pharmaceutique en raison de ses propriétés structurelles. Il peut servir de précurseur pour la synthèse de diverses molécules bioactives. Par exemple, des dérivés de ce composé pourraient être utilisés dans le développement de nouveaux agents thérapeutiques possédant des propriétés antitumorales et anti-inflammatoires . La présence du groupe aminophénoxy permet une fonctionnalisation supplémentaire, ce qui peut conduire à la création de nouveaux médicaments ayant des activités pharmacologiques spécifiques.
Science des matériaux
Dans le domaine de la science des matériaux, This compound est précieux en raison de sa stabilité thermique et de son potentiel pour créer des polymères avancés. Il peut être incorporé dans la structure principale des polymères pour améliorer leurs propriétés thermiques et leur stabilité, les rendant ainsi adaptés aux applications à haute performance. Ce composé pourrait également contribuer au développement de nouveaux matériaux polymères ayant des propriétés optiques et mécaniques uniques.
Synthèse organique
En tant que bloc de construction en synthèse organique, This compound est essentiel pour construire des molécules organiques complexes. Son groupe amino réactif peut subir diverses réactions chimiques, telles que la substitution nucléophile ou les réactions de couplage, pour former divers composés organiques. Cette polyvalence en fait un élément essentiel dans la synthèse de molécules complexes à des fins de recherche et industrielles.
Chimie des polymères
La structure du composé est propice à la synthèse de polyimides incolores, qui sont essentielles pour créer des films transparents pour les composants optoélectroniques . Ces films sont utilisés dans des applications allant des substrats plastiques aux écrans enroulables, nécessitant des matériaux qui combinent la transparence optique avec la résistance thermique et chimique.
Optoélectronique
En optoélectronique, This compound peut être utilisé pour développer des matériaux à faible indice de réfraction et à faible biréfringence, qui sont essentiels pour les applications optiques . Ces propriétés sont essentielles pour la production de lentilles, de guides d'ondes et d'autres composants où une manipulation précise de la lumière est nécessaire.
Revêtements avancés
Les dérivés de ce composé peuvent être appliqués dans des revêtements avancés en raison de leur potentiel en tant qu'antioxydants, absorbeurs d'ultraviolets et ignifugeants . Ces revêtements sont essentiels pour protéger les matériaux contre les dommages environnementaux, prolonger leur durée de vie et garantir la sécurité dans diverses applications.
Safety and Hazards
Propriétés
IUPAC Name |
4-[3-(4-aminophenoxy)propoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15/h2-9H,1,10-11,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFFEQXPFFDJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341392 | |
| Record name | 4-[3-(4-aminophenoxy)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52980-20-8 | |
| Record name | 1,3-Bis(4-aminophenoxy)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52980-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(4-aminophenoxy)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(Trimethylenedioxy)dianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















